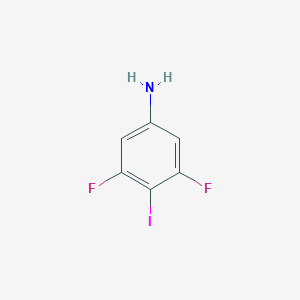

3,5-Difluoro-4-iodoaniline

説明

3,5-Difluoro-4-iodoaniline (CAS 1542-34-3) is a halogenated aromatic amine with the molecular formula C₆H₄F₂IN and a molecular weight of 255.01 g/mol. It is synthesized via iodination of 3,5-difluoroaniline using iodine and sodium bicarbonate in aqueous conditions, followed by extraction with dichloromethane . The compound exhibits a melting point of 112°C and a predicted boiling point of 270.6±40.0°C . It is a white to off-white powder used primarily as an intermediate in pharmaceuticals, agrochemicals, and advanced materials due to its reactive amino and halogen substituents .

特性

IUPAC Name |

3,5-difluoro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXXMQJPYOKYSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514342 | |

| Record name | 3,5-Difluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1542-34-3 | |

| Record name | 3,5-Difluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-4-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Fluorination of 1,3,5-Trichlorobenzene

Fluorination is typically achieved using alkali metal fluorides (e.g., KF or CsF) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds under elevated temperatures (150–200°C) to yield 3,5-difluoro-1-chlorobenzene. Copper(I) catalysts, such as CuCl or CuI, enhance the reaction rate and selectivity by facilitating the departure of chloride ions.

Reaction Conditions:

Iodination of 3,5-Difluoro-1-chlorobenzene

The remaining chlorine atom at the 1-position is replaced with iodine using sodium iodide (NaI) in the presence of an oxidizing agent. This step often employs a mixture of sodium chlorite (NaClO₂) and sodium hypochlorite (NaClO) to generate iodine in situ, avoiding the sublimation issues associated with elemental iodine.

Reaction Conditions:

-

Substrate: 3,5-Difluoro-1-chlorobenzene

-

Iodinating Agent: NaI (4.0 equiv.)

-

Oxidizing Agents: NaClO₂ (2.5 equiv.), NaClO (0.5 equiv.)

-

Solvent: Methanol/H₂O (2:1)

-

Temperature: 60–80°C

-

Time: 4–6 hours

Catalytic Amination of 3,5-Difluoro-4-iodochlorobenzene

Amination of halogenated aromatics is a critical step in synthesizing aniline derivatives. For this compound, this involves substituting a chlorine or iodine atom with an amino group. The choice of catalyst and reaction conditions dictates the efficiency of this transformation.

Copper-Catalyzed Amination

Copper-based catalysts, particularly Cu(I) salts, are widely used for aromatic amination. In the presence of ammonia or ammonium salts, 3,5-difluoro-4-iodochlorobenzene undergoes substitution to yield the target compound.

Reaction Conditions:

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable Buchwald-Hartwig amination, a versatile method for introducing amino groups into aryl halides. This approach offers higher regioselectivity and functional group tolerance compared to copper-mediated reactions.

Reaction Conditions:

-

Substrate: 3,5-Difluoro-4-iodochlorobenzene

-

Aminating Agent: NH₃ (g), 5.0 equiv.

-

Catalyst: Pd(OAc)₂ (0.05 equiv.)

-

Ligand: Xantphos (0.1 equiv.)

-

Base: Cs₂CO₃ (3.0 equiv.)

-

Solvent: Toluene

-

Temperature: 100°C

-

Time: 6–8 hours

Regioselective Iodination of 3,5-Difluoroaniline

Direct iodination of 3,5-difluoroaniline represents a streamlined route to the target compound. The amino group activates the aromatic ring, directing electrophilic substitution to the para position (4-position) relative to the amine.

Electrophilic Iodination

Iodine monochloride (ICl) or N-iodosuccinimide (NIS) serves as the iodinating agent, with Lewis acids like FeCl₃ enhancing electrophilicity.

Reaction Conditions:

Oxidative Iodination with In Situ Iodine Generation

This method avoids handling hazardous iodine by generating it in situ from NaI and oxidizing agents.

Reaction Conditions:

-

Substrate: 3,5-Difluoroaniline

-

Iodinating Agent: NaI (2.0 equiv.)

-

Oxidizing Agents: NaClO₂ (1.5 equiv.), NaClO (0.3 equiv.)

-

Solvent: Methanol/H₂O (1:1)

-

Temperature: 50°C

-

Time: 3–5 hours

Comparative Analysis of Synthetic Routes

The choice of synthesis route depends on factors such as starting material availability, cost, and desired purity. Below is a comparative analysis:

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Halogen Exchange | 1,3,5-Trichlorobenzene | Fluorination → Iodination → Amination | 70–85 | 95–97 | High |

| Catalytic Amination | 3,5-Difluoro-4-iodochlorobenzene | Amination | 65–85 | 97–99 | Moderate |

| Direct Iodination | 3,5-Difluoroaniline | Electrophilic substitution | 70–90 | 90–95 | High |

Challenges and Optimization Strategies

Regioselectivity in Iodination

The electron-withdrawing effect of fluorine atoms can deactivate the aromatic ring, competing with the amino group’s activating influence. Mixed solvent systems (e.g., acetic acid/water) improve solubility and direct iodination to the 4-position.

化学反応の分析

Types of Reactions: 3,5-Difluoro-4-iodoaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig coupling to form biaryl compounds

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted anilines.

Oxidation Products: Nitro compounds.

Reduction Products: Amines.

Coupling Products: Biaryl compounds

科学的研究の応用

3,5-Difluoro-4-iodoaniline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Utilized in the development of fluorescent probes and labeling agents for biological studies.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

Industry: Employed in the production of specialty chemicals and materials, including polymers and liquid crystals

作用機序

The mechanism of action of 3,5-difluoro-4-iodoaniline depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. The presence of fluorine and iodine atoms enhances its reactivity and allows for selective functionalization of the aromatic ring .

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen Substituent Variations

Positional Isomers

2,5-Difluoro-4-iodoaniline (CAS 155906-13-1) :

- 2,6-Difluoro-4-iodoaniline (CAS 141743-49-9): Fluorine atoms at positions 2 and 6 create a symmetrical structure, enhancing crystallinity.

Halogen Type Variations

2,6-Dibromo-3,5-difluoro-4-iodoaniline (1a) :

2,6-Dichloro-3,5-difluoro-4-iodoaniline (1b) :

3,5-Dichloro-4-iodoaniline (CAS 155403-05-7) :

Functional Group Variations

- 3,5-Difluoro-4-iodophenol (CAS 1000574-74-2): Replaces the amino group with a hydroxyl (-OH), enabling hydrogen bonding and acidity (pKa ~10). Used in coupling reactions for phenolic resins or drug intermediates .

Physical and Chemical Properties

生物活性

3,5-Difluoro-4-iodoaniline is an aromatic amine compound that has garnered attention in recent years for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to the aniline structure. This unique halogenation pattern influences its reactivity and biological properties. The molecular formula is , and it has a molecular weight of approximately 238.01 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The halogen atoms can participate in hydrogen bonding and halogen bonding, which are critical for binding to proteins and enzymes. These interactions may affect several biochemical pathways, including:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with receptors, potentially modulating signaling pathways.

Biological Activity Studies

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results, indicating potential cytotoxic effects on tumor cells.

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Active against specific bacteria | |

| Anticancer | Cytotoxic effects on tumor cells | |

| Enzyme Inhibition | Potential inhibitor for metabolic enzymes |

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on non-small cell lung cancer (NSCLC) cell lines, the compound demonstrated significant cytotoxicity. The research focused on its ability to induce apoptosis in cancer cells through the activation of caspase pathways. The study reported a dose-dependent response, with higher concentrations leading to increased cell death .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against gram-positive and gram-negative bacteria. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

Future Research Directions

While initial findings are promising, further studies are required to elucidate the full spectrum of biological activities associated with this compound. Future research should focus on:

- Mechanistic Studies : Understanding the precise molecular mechanisms underlying its biological effects.

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,5-Difluoro-4-iodoaniline?

- The synthesis of halogenated anilines like this compound typically involves sequential halogenation or substitution reactions. For example, iodination of 3,5-difluoroaniline using iodine monochloride (ICl) or directed ortho-metalation (DoM) strategies can introduce the iodine substituent at the para position. Precursor compounds such as 3,5-Difluoro-4-methylaniline (CAS 878285-13-3) may undergo halogen exchange reactions under controlled conditions . Purity (>97%) is critical, as impurities can skew downstream applications; rigorous purification via column chromatography or recrystallization is advised .

Q. How should this compound be stored to ensure stability?

- Halogenated anilines are light- and moisture-sensitive. Based on analogous compounds like 3,5-Difluoro-4-iodophenol (CAS 1000574-74-2), storage in dark, airtight containers under dry conditions at 2–8°C is recommended to prevent decomposition or undesired reactivity . Safety data for structurally similar compounds (e.g., 3,5-Dichloro-2,4-difluoroaniline) highlight the need for ventilation and personal protective equipment due to potential respiratory hazards .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): and NMR can confirm fluorine and proton environments, while NMR identifies carbon-iodine coupling.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (expected: ~285 g/mol) and isotopic patterns from iodine.

- X-ray Crystallography: For structural elucidation, single-crystal X-ray diffraction (as used for iodinated BODIPY derivatives) provides definitive bond lengths and angles .

Advanced Research Questions

Q. How can researchers optimize the iodination step in the synthesis of this compound to improve yield?

- Iodination efficiency depends on reaction kinetics and regioselectivity. Using directing groups (e.g., –NH) or Lewis acids (e.g., BF) can enhance para-selectivity. Temperature control (e.g., 0–5°C) minimizes side reactions like di-iodination. Yield optimization may involve iterative adjustments to stoichiometry (e.g., I:substrate ratio) and solvent polarity (e.g., DMF vs. THF) .

Q. What are the implications of using this compound as a building block in cross-coupling reactions?

- The iodine substituent enables participation in Ullmann, Suzuki-Miyaura, or Buchwald-Hartwig couplings to generate biaryl or heteroaryl structures. For example, coupling with boronic acids under palladium catalysis can yield fluorinated biphenylamines, which are precursors to pharmaceuticals (e.g., kinase inhibitors or antimicrobial agents) . Steric hindrance from fluorine atoms may require tailored ligands (e.g., SPhos) to enhance catalytic efficiency .

Q. How can contradictory data regarding the solubility of this compound in different solvents be resolved?

- Solubility discrepancies often arise from impurities or polymorphic forms. Researchers should:

- Standardize purity: Use HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm >97% purity .

- Test under controlled conditions: Measure solubility in deuterated solvents (e.g., DMSO-d, CDCl) via NMR saturation experiments.

- Reference analogous compounds: Compare with 3,5-Difluoro-4-methylaniline, which shows higher solubility in polar aprotic solvents due to reduced halogen bulk .

Methodological Notes

- Safety Protocols: Follow GHS guidelines for halogenated anilines, including hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Data Validation: Cross-reference with structural analogs (e.g., 3,5-Dichloro-4-fluorobenzonitrile) in databases like PubChem or EPA DSSTox to verify physicochemical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。